Cas no 81691-06-7 (3-Methylpseudouridine)

3-Methylpseudouridine structure
3-Methylpseudouridine structure
Product Name:3-Methylpseudouridine
Numéro CAS:81691-06-7
Le MF:C10H14N2O6
Mégawatts:258.227962970734
CID:723306
Update Time:2024-03-01

3-Methylpseudouridine Propriétés chimiques et physiques

Nom et identifiant

    • 2,4(1H,3H)-Pyrimidinedione,3-methyl-5-b-D-ribofuranosyl-
    • 3-Methylpseudouridine
    • NSC 363818
    • 3-Methyl-5-β-D-ribofuranosyl-2,4(1H,3H)-pyrimidinedione (ACI)
    • Piscine à noyau: 1S/C10H14N2O6/c1-12-9(16)4(2-11-10(12)17)8-7(15)6(14)5(3-13)18-8/h2,5-8,13-15H,3H2,1H3,(H,11,17)/t5-,6-,7-,8+/m1/s1
    • La clé Inchi: DXEJZRDJXRVUPN-XUTVFYLZSA-N
    • Sourire: O[C@@H]1[C@H](O)[C@@H](CO)O[C@H]1C1=CNC(=O)N(C)C1=O

Propriétés expérimentales

  • Dense: 1.576±0.06 g/cm3 (20 ºC 760 Torr),
  • Solubilité: Degré de dissolution (41 G / l) (25 ºC),

3-Methylpseudouridine PrixPlus >>

Classification associée No. Product Name Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
TRC
M211310-1mg
3-Methylpseudouridine
81691-06-7
1mg
$224.00 2023-05-18
TRC
M211310-5mg
3-Methylpseudouridine
81691-06-7
5mg
$994.00 2023-05-18
TRC
M211310-10mg
3-Methylpseudouridine
81691-06-7
10mg
$1745.00 2023-05-18
TRC
M211310-50mg
3-Methylpseudouridine
81691-06-7
50mg
$ 9200.00 2023-09-07
A2B Chem LLC
AE01301-1mg
2,4(1H,3H)-Pyrimidinedione,3-methyl-5-b-D-ribofuranosyl-
81691-06-7
1mg
$198.00 2024-04-19
A2B Chem LLC
AE01301-2mg
2,4(1H,3H)-Pyrimidinedione,3-methyl-5-b-D-ribofuranosyl-
81691-06-7
2mg
$286.00 2024-04-19
A2B Chem LLC
AE01301-5mg
2,4(1H,3H)-Pyrimidinedione,3-methyl-5-b-D-ribofuranosyl-
81691-06-7
5mg
$521.00 2024-04-19
Chemenu
CM890529-1g
5-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-methyl-1H-pyrimidine-2,4-dione
81691-06-7 95%+
1g
$2428 2024-07-23
Ambeed
A799921-5mg
5-((2S,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-3-methylpyrimidine-2,4(1H,3H)-dione
81691-06-7 95%
5mg
$845.0 2025-04-16
Ambeed
A799921-25mg
5-((2S,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-3-methylpyrimidine-2,4(1H,3H)-dione
81691-06-7 95%
25mg
$1885.0 2025-04-16

3-Methylpseudouridine Méthode de production

Méthode de production 1

Conditions de réaction
1.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine ,  Hydrofluoric acid Solvents: Acetonitrile ;  10 min, 0 °C; 5 min, 0 °C; 30 min, 0 °C; 5 h, rt
Référence
Synthesis of Helix 69 of Escherichia coli 23S rRNA Containing Its Natural Modified Nucleosides, m3ψ and ψ
Chui, Helen M.-P.; et al, Journal of Organic Chemistry, 2002, 67(25), 8847-8854

Méthode de production 2

Conditions de réaction
1.1 Solvents: Benzene ;  1 h, 0 °C; overnight, rt
1.2 Solvents: Dichloromethane
2.1 Reagents: Triethylamine Solvents: Dichloromethane ;  30 min, 0 °C
2.2 1 h, 0 °C; overnight, rt
2.3 Reagents: Sodium bicarbonate Solvents: Water
3.1 Reagents: Triethylamine Solvents: Pyridine ;  70 h, rt; 24 h, rt
3.2 Reagents: Sodium bicarbonate Solvents: Water
4.1 Reagents: Dimethylacetamide Solvents: Benzene ;  6 h, reflux
5.1 Reagents: p-Toluenesulfonic acid Solvents: Tetrahydrofuran ;  3 h, rt
5.2 Reagents: Triethylamine
5.3 Reagents: Sodium bicarbonate Solvents: Water
6.1 Reagents: Ammonia Solvents: Methanol ;  overnight, rt
7.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine ,  Hydrofluoric acid Solvents: Acetonitrile ;  10 min, 0 °C; 5 min, 0 °C; 30 min, 0 °C; 5 h, rt
Référence
Synthesis of Helix 69 of Escherichia coli 23S rRNA Containing Its Natural Modified Nucleosides, m3ψ and ψ
Chui, Helen M.-P.; et al, Journal of Organic Chemistry, 2002, 67(25), 8847-8854

Méthode de production 3

Conditions de réaction
1.1 Reagents: Ammonia Solvents: Methanol ;  overnight, rt
2.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine ,  Hydrofluoric acid Solvents: Acetonitrile ;  10 min, 0 °C; 5 min, 0 °C; 30 min, 0 °C; 5 h, rt
Référence
Synthesis of Helix 69 of Escherichia coli 23S rRNA Containing Its Natural Modified Nucleosides, m3ψ and ψ
Chui, Helen M.-P.; et al, Journal of Organic Chemistry, 2002, 67(25), 8847-8854

Méthode de production 4

Conditions de réaction
1.1 Reagents: p-Toluenesulfonic acid Solvents: Tetrahydrofuran ;  3 h, rt
1.2 Reagents: Triethylamine
1.3 Reagents: Sodium bicarbonate Solvents: Water
2.1 Reagents: Ammonia Solvents: Methanol ;  overnight, rt
3.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine ,  Hydrofluoric acid Solvents: Acetonitrile ;  10 min, 0 °C; 5 min, 0 °C; 30 min, 0 °C; 5 h, rt
Référence
Synthesis of Helix 69 of Escherichia coli 23S rRNA Containing Its Natural Modified Nucleosides, m3ψ and ψ
Chui, Helen M.-P.; et al, Journal of Organic Chemistry, 2002, 67(25), 8847-8854

Méthode de production 5

Conditions de réaction
1.1 Reagents: Dimethylacetamide Solvents: Benzene ;  6 h, reflux
2.1 Reagents: p-Toluenesulfonic acid Solvents: Tetrahydrofuran ;  3 h, rt
2.2 Reagents: Triethylamine
2.3 Reagents: Sodium bicarbonate Solvents: Water
3.1 Reagents: Ammonia Solvents: Methanol ;  overnight, rt
4.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine ,  Hydrofluoric acid Solvents: Acetonitrile ;  10 min, 0 °C; 5 min, 0 °C; 30 min, 0 °C; 5 h, rt
Référence
Synthesis of Helix 69 of Escherichia coli 23S rRNA Containing Its Natural Modified Nucleosides, m3ψ and ψ
Chui, Helen M.-P.; et al, Journal of Organic Chemistry, 2002, 67(25), 8847-8854

Méthode de production 6

Conditions de réaction
1.1 Reagents: Triethylamine Solvents: Pyridine ;  70 h, rt; 24 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water
2.1 Reagents: Dimethylacetamide Solvents: Benzene ;  6 h, reflux
3.1 Reagents: p-Toluenesulfonic acid Solvents: Tetrahydrofuran ;  3 h, rt
3.2 Reagents: Triethylamine
3.3 Reagents: Sodium bicarbonate Solvents: Water
4.1 Reagents: Ammonia Solvents: Methanol ;  overnight, rt
5.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine ,  Hydrofluoric acid Solvents: Acetonitrile ;  10 min, 0 °C; 5 min, 0 °C; 30 min, 0 °C; 5 h, rt
Référence
Synthesis of Helix 69 of Escherichia coli 23S rRNA Containing Its Natural Modified Nucleosides, m3ψ and ψ
Chui, Helen M.-P.; et al, Journal of Organic Chemistry, 2002, 67(25), 8847-8854

Méthode de production 7

Conditions de réaction
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  30 min, 0 °C
1.2 1 h, 0 °C; overnight, rt
1.3 Reagents: Sodium bicarbonate Solvents: Water
2.1 Reagents: Triethylamine Solvents: Pyridine ;  70 h, rt; 24 h, rt
2.2 Reagents: Sodium bicarbonate Solvents: Water
3.1 Reagents: Dimethylacetamide Solvents: Benzene ;  6 h, reflux
4.1 Reagents: p-Toluenesulfonic acid Solvents: Tetrahydrofuran ;  3 h, rt
4.2 Reagents: Triethylamine
4.3 Reagents: Sodium bicarbonate Solvents: Water
5.1 Reagents: Ammonia Solvents: Methanol ;  overnight, rt
6.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine ,  Hydrofluoric acid Solvents: Acetonitrile ;  10 min, 0 °C; 5 min, 0 °C; 30 min, 0 °C; 5 h, rt
Référence
Synthesis of Helix 69 of Escherichia coli 23S rRNA Containing Its Natural Modified Nucleosides, m3ψ and ψ
Chui, Helen M.-P.; et al, Journal of Organic Chemistry, 2002, 67(25), 8847-8854

3-Methylpseudouridine Raw materials

3-Methylpseudouridine Preparation Products

Fournisseurs recommandés
Shandong Feiyang Chemical Co., Ltd
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
Shandong Feiyang Chemical Co., Ltd
上海嵘奥生物技术有限公司
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Réactif
上海嵘奥生物技术有限公司
烟台朗裕新材料科技有限公司
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Réactif
TAIXING JOXIN BIO-TEC CO.,LTD.
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
TAIXING JOXIN BIO-TEC CO.,LTD.
Enjia Trading Co., Ltd
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
Enjia Trading Co., Ltd